4-Chloro-5-iodonicotinonitrile
Description
4-Chloro-5-iodonicotinonitrile (CAS: 182819-59-6) is a halogenated pyridine derivative with the molecular formula C₆H₂ClIN₂ and a molar mass of 264.45 g/mol. Its structure features a cyano group at position 2, chlorine at position 4, and iodine at position 5 on the pyridine ring .
Properties
IUPAC Name |
4-chloro-5-iodopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJMTRSLTCWFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732004 | |
| Record name | 4-Chloro-5-iodopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959972-34-0 | |
| Record name | 4-Chloro-5-iodopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-5-iodonicotinonitrile can be synthesized from 4-hydroxy-5-iodonicotinonitrile. The process involves the reaction of 4-hydroxy-5-iodonicotinonitrile with trichlorophosphate (POCl₃) at 100°C for 2 hours. The reaction mixture is then cooled to room temperature, and the excess trichlorophosphate is removed by evaporation. The resulting residue is treated with sodium hydroxide in water to adjust the pH to 8-9, yielding this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as described above, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine substituent is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids, and bases such as potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted nicotinonitriles.
Coupling Products: The major products are biaryl compounds formed through the coupling of the aryl or vinyl group with the pyridine ring.
Scientific Research Applications
4-Chloro-5-iodonicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 4-chloro-5-iodonicotinonitrile in biological systems is not well-documented. its derivatives may interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The specific pathways involved would depend on the structure of the derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
2-Chloro-4-iodonicotinonitrile
- Structure: Chlorine at position 2, iodine at position 4, and cyano at position 3.
- Key Differences : The altered substitution pattern modifies electronic properties. The iodine at position 4 may sterically hinder reactions compared to the 5-iodo isomer. This positional isomerism impacts regioselectivity in further functionalization .
4-Chloro-5-iodo-6-methylnicotinonitrile (CAS: 1160848-89-4)
- Structure : Adds a methyl group at position 6 (C₇H₄ClIN₂; molar mass: 278.48 g/mol).
- This substitution enhances lipophilicity, which may improve membrane permeability in drug design .
Functional Group Variations
4-Amino-5-chloronicotinonitrile (CAS: 869557-28-8)
- Structure: Replaces iodine with an amino group (-NH₂).
- Key Differences: The amino group is electron-donating, increasing electron density on the pyridine ring. This contrasts with the electron-withdrawing iodine in the parent compound. Reactivity: The amino group enables nucleophilic substitution or diazotization, whereas iodine facilitates oxidative addition in metal-catalyzed reactions .
Ethyl 4-Amino-6-chloro-5-iodonicotinate (CAS: 1935952-84-3)
- Structure: Features an ester group (-COOEt) at position 3, an amino group at position 4, chlorine at position 6, and iodine at position 4.
- Key Differences: The ester group enhances solubility in organic solvents compared to the nitrile. The amino and ester functionalities broaden applications in peptide coupling or prodrug synthesis .
Aromatic Ring Modifications
2-Chloro-5-(4-chlorophenyl)nicotinonitrile (CAS: 35982-99-1)
Physicochemical and Reactivity Comparison
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|---|
| 4-Chloro-5-iodonicotinonitrile | 182819-59-6 | C₆H₂ClIN₂ | 264.45 | Cl (C4), I (C5), CN (C2) | Halogen exchange (I), Suzuki coupling |
| 2-Chloro-4-iodonicotinonitrile | - | C₆H₂ClIN₂ | ~264.45 | Cl (C2), I (C4), CN (C3) | Steric hindrance at C4 |
| 4-Amino-5-chloronicotinonitrile | 869557-28-8 | C₆H₄ClN₃ | 153.57 | Cl (C5), NH₂ (C4), CN (C2) | Nucleophilic substitution, diazotization |
| 4-Chloro-5-iodo-6-methylnicotinonitrile | 1160848-89-4 | C₇H₄ClIN₂ | 278.48 | Cl (C4), I (C5), CH₃ (C6), CN (C2) | Enhanced lipophilicity, steric effects |
Analytical Characterization
Modern techniques such as ¹H/¹³C NMR, ESI-HRMS, and elemental analysis (e.g., ) are critical for confirming substitution patterns and purity . For example, the iodine atom in this compound would produce distinct splitting patterns in NMR due to its large atomic radius and spin-½ nucleus.
Biological Activity
4-Chloro-5-iodonicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H3ClIN2
- Molecular Weight : 233.46 g/mol
- CAS Number : 544671-78-5
Synthesis
The synthesis of this compound typically involves halogenation reactions on nicotinonitrile derivatives. The introduction of chlorine and iodine substituents enhances the compound's biological activity by modifying its electronic properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Cytotoxicity and Anticancer Activity
Studies have explored the cytotoxic effects of this compound on cancer cell lines. It has shown promising results in inhibiting cell proliferation, particularly in breast and lung cancer models. The compound induces apoptosis through the activation of caspase pathways.
- IC50 Values :
- MCF-7 (Breast Cancer): 12 µM
- A549 (Lung Cancer): 15 µM
Immunomodulatory Effects
Recent investigations have highlighted the immunomodulatory potential of this compound. It has been shown to modulate immune responses by affecting the PD-1/PD-L1 pathway, making it a candidate for further research in cancer immunotherapy.
Study 1: Antimicrobial Efficacy
A study published in International Journal of Molecular Sciences evaluated the antimicrobial activity of several halogenated nicotinonitriles, including this compound. The results indicated a high level of activity against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens .
Study 2: Anticancer Potential
In a study focusing on various cancer cell lines, this compound was tested for its cytotoxic effects. The compound was found to significantly reduce cell viability in MCF-7 and A549 cells, suggesting its potential as an anticancer agent .
Toxicity Assessment
The toxicity profile of this compound was assessed using zebrafish embryos, which provided insights into its safety profile. The compound exhibited low toxicity with an LC50 value greater than 20 mg/L, indicating it could be a viable candidate for further pharmacological development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
